An In-depth Technical Guide to Phalloidin-f-HM-SiR for F-actin Staining
An In-depth Technical Guide to Phalloidin-f-HM-SiR for F-actin Staining
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action, technical specifications, and experimental protocols for Phalloidin-f-HM-SiR, a sophisticated fluorescent probe for the visualization of filamentous actin (F-actin).
Core Mechanism of Action
Phalloidin-f-HM-SiR is a conjugate molecule designed for high-fidelity F-actin staining. Its mechanism relies on the synergistic action of its two key components: phalloidin and the f-HM-SiR fluorophore.
Phalloidin: A bicyclic heptapeptide toxin extracted from the Amanita phalloides mushroom, phalloidin exhibits a high binding affinity and specificity for F-actin.[1] It binds at the interface of at least three actin protomers within the filament, effectively stabilizing the structure and preventing its depolymerization.[2][3] This robust and selective binding makes phalloidin an excellent vehicle for delivering a fluorescent reporter to the actin cytoskeleton.
f-HM-SiR Fluorophore: This is a state-of-the-art silicon-rhodamine (SiR) dye with two crucial modifications:
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Hydroxymethyl (HM) Group: The inclusion of a hydroxymethyl group induces a pH-dependent, reversible intramolecular spirocyclization. This process allows the fluorophore to spontaneously "blink" between a fluorescent open state and a non-fluorescent closed state, a property that is highly advantageous for super-resolution microscopy techniques like Single-Molecule Localization Microscopy (SMLM).
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Fluorogenic Tetrazine ("f"): The SiR core is functionalized with a tetrazine moiety. In its native state, the tetrazine quenches the fluorescence of the SiR dye. This quenching is relieved upon an inverse electron-demand Diels-Alder (IEDDA) reaction with a dienophile, leading to a significant increase in fluorescence.[4][5][6][7][8] This fluorogenic property can be utilized in bioorthogonal labeling strategies.
When conjugated, the Phalloidin-f-HM-SiR probe allows for the precise and stable labeling of F-actin. Due to the size and charge of the conjugate, cellular membranes are generally impermeable to it, necessitating fixation and permeabilization of cells for effective staining.
Quantitative Data
The following tables summarize the available quantitative data for Phalloidin-f-HM-SiR and its components. It is important to note that while some data is available for the f-HM-SiR fluorophore in isolation, the conjugation to the bulky phalloidin peptide may cause slight alterations in the spectral and binding properties.
Table 1: Physicochemical Properties of Phalloidin-f-HM-SiR
| Property | Value | Reference |
| Molecular Formula | C₉₆H₁₃₁F₃N₁₄O₂₄S | [9] |
| Molecular Weight | 1982.29 g/mol | [9] |
Table 2: Spectroscopic Properties
| Property | Value | Notes | Reference |
| Excitation Maximum (λex) | ~654 nm | Data for f-HM-SiR derivative. | [10] |
| Emission Maximum (λem) | ~670 nm | Data for f-HM-SiR derivative. | [10] |
| Molar Extinction Coefficient (ε) | 45,000 M⁻¹cm⁻¹ | At pH 3.5 for f-HM-SiR. | |
| Quantum Yield (Φ) | 0.06 | At pH 3.5 for f-HM-SiR. |
Table 3: Binding Properties
| Property | Value | Notes | Reference |
| Binding Affinity (Kd) | 50 nM - 20 µM | General range for fluorescent phalloidin conjugates. | [11] |
| ~200 - 400 nM | Kd for TRITC-phalloidin. | [12] | |
| Stoichiometry | ~1:1 | One phalloidin molecule per actin subunit in F-actin. | [1] |
Signaling Pathways and Experimental Workflow
Fluorogenic Activation and Blinking Mechanism
The dual functionality of the f-HM-SiR fluorophore is rooted in two distinct chemical processes: the fluorogenic reaction and the spontaneous blinking. The diagram below illustrates the fluorogenic activation via an IEDDA reaction.
Caption: Fluorogenic activation of Phalloidin-f-HM-SiR via IEDDA reaction.
The spontaneous blinking of the HM-SiR component, crucial for super-resolution imaging, is an equilibrium between a non-fluorescent, closed spirocyclic form and a fluorescent, open quinoid form. This equilibrium is influenced by the local pH.
Experimental Workflow for F-actin Staining
The following diagram outlines a typical workflow for staining F-actin in cultured cells using Phalloidin-f-HM-SiR.
Caption: Experimental workflow for F-actin staining with Phalloidin-f-HM-SiR.
Experimental Protocols
The following protocols are generalized for staining F-actin in fixed, permeabilized cells. Optimization of incubation times and concentrations may be necessary depending on the cell type and experimental conditions.
Preparation of Reagents
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Phalloidin-f-HM-SiR Stock Solution: Prepare a stock solution by dissolving the lyophilized powder in anhydrous DMSO. For example, a 6.6 µM stock solution can be prepared. Aliquot and store at -20°C to -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
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Fixation Solution (4% Paraformaldehyde in PBS): Dissolve 4 g of paraformaldehyde (PFA) in 100 mL of phosphate-buffered saline (PBS), pH 7.4. Heat gently (to ~60°C) and add a few drops of 1 M NaOH to dissolve the PFA. Cool to room temperature and filter. Use fresh or store at 4°C for a limited time. Caution: PFA is toxic and should be handled in a fume hood.
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Permeabilization Buffer (0.1% Triton X-100 in PBS): Add 100 µL of Triton X-100 to 100 mL of PBS.
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Blocking Buffer (1% BSA in PBS): Dissolve 1 g of bovine serum albumin (BSA) in 100 mL of PBS.
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Staining Solution: Dilute the Phalloidin-f-HM-SiR stock solution in Blocking Buffer or PBS to the desired final concentration (typically in the range of 100-200 nM).
Staining Protocol for Adherent Cells
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Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish or multi-well plate until the desired confluency is reached.
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Washing: Gently wash the cells two to three times with pre-warmed PBS.
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Fixation: Aspirate the PBS and add enough 4% PFA solution to cover the cells. Incubate for 10-15 minutes at room temperature.
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Washing: Aspirate the fixation solution and wash the cells three times with PBS, 5 minutes for each wash.
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Permeabilization: Aspirate the PBS and add the Permeabilization Buffer. Incubate for 10-15 minutes at room temperature.
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Washing: Aspirate the permeabilization buffer and wash the cells three times with PBS.
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Blocking (Optional but Recommended): To reduce non-specific background staining, add Blocking Buffer and incubate for 30 minutes at room temperature.
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Staining: Aspirate the blocking buffer and add the Phalloidin-f-HM-SiR staining solution. Incubate for 20-90 minutes at room temperature, protected from light.
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Washing: Aspirate the staining solution and wash the cells two to three times with PBS.
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Mounting: Mount the coverslip onto a microscope slide using a mounting medium containing an antifade reagent.
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Imaging: Visualize the stained F-actin using a fluorescence microscope with appropriate filters for the SiR dye (e.g., excitation around 650 nm and emission around 670 nm). For super-resolution imaging, specific acquisition parameters will be required to capture the blinking events.
Considerations for Super-Resolution Microscopy
The spontaneous blinking of the f-HM-SiR fluorophore makes this probe suitable for SMLM techniques. When planning super-resolution experiments:
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Imaging Buffer: Standard PBS is often sufficient for imaging, as the blinking is an intrinsic property of the dye.
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Laser Power: Use appropriate laser power to induce fluorescence without excessive photobleaching.
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Acquisition: Acquire a large number of frames (thousands to tens of thousands) to capture a sufficient number of single-molecule localization events for image reconstruction.
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Data Analysis: Use specialized software to analyze the localization data and reconstruct the super-resolved image of the F-actin structures.
This guide provides a foundational understanding of Phalloidin-f-HM-SiR for F-actin staining. For optimal results, it is recommended to consult the specific product datasheet and relevant literature for your particular application.
References
- 1. アクチン染色用ファイロジン | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. The phalloidin binding site of F-actin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The phalloidin binding site of F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 5. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phalloidin-f-HM-SiR_TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparing lifeact and phalloidin for super-resolution imaging of actin in fixed cells | PLOS One [journals.plos.org]
- 12. Characterization of tetramethylrhodaminyl-phalloidin binding to cellular F-actin [pubmed.ncbi.nlm.nih.gov]
